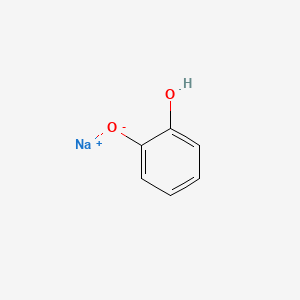

1,2-Benzenediol, sodium salt

Description

Significance in Chemical Synthesis and Transformations

Sodium catecholate is a valuable reagent in synthetic chemistry, primarily for introducing the catecholate moiety into various molecular structures. Its reaction with metal halides is a common strategy for the synthesis of metal catecholate complexes. Research has demonstrated its utility in creating complexes with a range of transition metals and main group elements.

One prominent application is in the synthesis of titanium(IV) catecholate derivatives. researchgate.net An exchange reaction between sodium catecholate and titanium(IV) chloride provides a direct route to titanium monocatecholate complexes. researchgate.net Similarly, the compound is instrumental in organometallic synthesis, such as in the preparation of P^C cyclometalated Au(III) catecholate complexes by reacting sodium catecholates with diiodo Au(III) precursors. rsc.org These reactions showcase the role of sodium catecholate as an effective nucleophilic precursor for generating complex coordination compounds.

Furthermore, the catechol structure itself, often generated in situ from its salt, can undergo electrochemical transformations. For instance, catechol can be electrochemically oxidized to the highly reactive o-benzoquinone, which can then undergo subsequent chemical reactions with various nucleophiles to form new adducts. rsc.org This highlights the synthetic versatility derived from the compound's redox-active nature. wikipedia.org

| Synthetic Application | Reactants | Product Type | Reference |

|---|---|---|---|

| Synthesis of Titanium(IV) Complexes | Sodium catecholate, Titanium(IV) chloride | Titanium monocatecholate complexes | researchgate.net |

| Synthesis of Gold(III) Complexes | Sodium catecholate, Diiodo Au(III) precursor | P^C-cyclometalated Au(III) catecholate complexes | rsc.org |

| Synthesis of Catechol Adducts | Catechol (from salt), Nucleophiles (e.g., 3, 4, or 5) | Catechol derivatives (6, 7, or 8) | rsc.org |

Role in Coordination Chemistry and Materials Science

The catecholate ligand, derived from its sodium salt, is a cornerstone in coordination chemistry and materials science. As a classic bidentate, redox-active ligand, it can exist in three different oxidation states: the dianionic catecholate, the monoanionic semiquinonate radical, and the neutral o-quinone. rsc.org This electronic flexibility imparts unique properties to the metal complexes it forms. rsc.org

Catecholate ligands bind strongly to metal oxide surfaces, a property harnessed to functionalize materials for various applications. mcmaster.ca By adsorbing onto metal oxide semiconductors, catechol-type ligands can improve particle dispersion, inhibit agglomeration, and enhance photoexcitation by improving visible light absorption. mcmaster.ca This strategy is employed in developing advanced materials for photocatalysis, photoelectrochemical biosensing, and solar cells. mcmaster.ca For example, functionalizing titanium-oxo clusters with catecholate ligands has been shown to extend their visible light absorption and reduce their band gap, which is attributed to ligand-to-core charge transfer transitions. rsc.org

The chelating ability of catecholates is also central to the construction of sophisticated supramolecular structures. Researchers have synthesized novel coordination cages, such as a [Ga₂L₃]⁶⁻ cage, using specifically designed dithienylethene-catecholate ligands that self-assemble with Ga³⁺ ions. acs.org In another domain, titanium coordination complexes containing monosulfonated catecholate ligands have been developed for potential use as active materials in flow batteries, demonstrating a practical application in energy storage. google.comwipo.int

| Application Area | Material/Complex Type | Function of Catecholate | Reference |

|---|---|---|---|

| Photocatalysis/Solar Cells | Catechol-modified metal oxides (e.g., TiO₂) | Surface functionalization, enhances light absorption | mcmaster.ca |

| Optical Materials | Functionalized Titanium-oxo clusters | Modulates optical properties via charge-transfer | rsc.org |

| Supramolecular Chemistry | [Ga₂L₃]⁶⁻ coordination cage | Self-assembly structural ligand | acs.org |

| Energy Storage | Titanium(IV) tris(catecholate) complexes | Redox-active species for flow batteries | google.comwipo.int |

Relevance in Analytical Chemical Methodologies

The unique electrochemical and chemical properties of the catechol moiety make its sodium salt relevant to various analytical methods. A significant area of application is in the development of electrochemical sensors. researchgate.net The facile oxidation of catechol at electrode surfaces provides a measurable signal that can be correlated to its concentration. nih.gov This principle has been used to create highly sensitive sensors for catechol detection in environmental and biological samples. bohrium.comscirp.org Innovations include the use of single-atom nanozymes and modified carbon paste electrodes to enhance the sensitivity and selectivity of detection. bohrium.comscirp.org A portable "catechol-meter" has even been developed using a personal glucose meter, where the catechol reduces a mediator, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), leading to a readable output. nih.gov

Beyond direct detection, catechol derivatives serve as powerful tools in derivatization reactions for analytical chromatography. Many compounds, such as the drug gabapentin, lack a chromophore, making them difficult to detect using standard HPLC with UV/Vis detectors. researchgate.net Chemical derivatization with a catechol-containing reagent introduces a chromophoric group into the analyte's structure. This allows for sensitive quantification at low concentrations, a technique that has been validated for linearity, precision, and accuracy. researchgate.net Other analytical methods for catechol determination include spectrophotometry and fluorescence, often involving complexation or reaction to produce a detectable signal. rdd.edu.iqresearchgate.net

| Analytical Methodology | Role of Catechol/Catecholate | Principle | Example Finding / Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical Sensing | Target analyte and redox mediator | Electrochemical oxidation at a modified electrode | LOD of 0.072 µM with a Co-based single-atom nanozyme sensor | bohrium.com |

| Portable Meter | Reducing agent | Reduces K₃[Fe(CN)₆] in a test strip, read by a glucose meter | Validated for detecting tyrosinase activity and sodium benzoate (B1203000) | nih.gov |

| HPLC Analysis | Derivatizing agent (chromophore) | Adds a UV-active group to an analyte (e.g., gabapentin) | LOD of 0.5 x 10⁻⁶ mg/mL for derivatized gabapentin | researchgate.net |

| Spectrophotometry | Chelating/reacting agent | Forms a colored complex with reagents like polyvalent cations | Used for routine analysis of catecholamine drugs | rdd.edu.iq |

Structure

3D Structure of Parent

Properties

CAS No. |

20244-21-7 |

|---|---|

Molecular Formula |

C6H6NaO2 |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

sodium;2-hydroxyphenolate |

InChI |

InChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H; |

InChI Key |

OQMUXQPCUBYTEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)O)O.[Na] |

Origin of Product |

United States |

Synthetic Strategies for 1,2 Benzenediol, Sodium Salt and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide fundamental routes to obtaining catecholates, including the sodium salt of 1,2-benzenediol. These approaches often involve straightforward chemical reactions that are efficient and scalable.

Exchange Reactions in Catecholate Synthesis

Catecholate complexes can be synthesized through exchange reactions, where an existing ligand is replaced by a catecholate moiety. This strategy is particularly useful in coordination chemistry for preparing metal-catecholate complexes. Research has shown that P^C-cyclometalated and P^P-chelated gold(III) catecholate complexes readily undergo catechol exchange when reacted with o-benzoquinones. nih.gov This reaction is driven by electronic effects, where electron-rich catecholates are displaced by electron-poor o-benzoquinones. nih.gov

The general nature of this exchange reaction suggests it is electronically driven, with the displacement of more easily oxidized, electron-rich catecholates by electron-poor o-quinones that are more easily reduced. nih.gov This transformation proceeds through a proposed bis-semiquinone Au(III) intermediate, representing a novel pathway for the exchange of X-type ligands at transition metals. nih.gov

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Driving Force | Ref. |

| P^C-cyclometalated Au(III) catecholate complex | Tetrachloro o-benzoquinone | Tetrachloro-catecholate complex | o-benzoquinone | Electronic Effects | nih.gov |

Environmentally Benign Ozonation Pathways

Environmentally friendly synthetic routes are of increasing importance. Ozonation presents a potentially greener alternative for the synthesis of catechols. The catalytic ozonation of phenol (B47542) in an aqueous solution has been studied as a method to produce dihydroxybenzenes, including catechol. researchgate.net While often associated with degradation, controlled ozonation can be a synthetic tool. For instance, a process for preparing benzenediol involves the reaction of phenol with an aqueous solution of hydrogen peroxide in the presence of a Ti-Si molecular sieve catalyst. google.com This method provides an alternative to traditional, harsher oxidation methods.

Another environmentally friendly approach involves the use of water as a solvent for the synthesis of sultams containing a catechol function. rsc.org This reaction proceeds through a presumed oxidation of the catechol function followed by nucleophilic addition. rsc.org

| Starting Material | Reagents | Catalyst | Solvent | Product | Ref. |

| Phenol | Aqueous Hydrogen Peroxide | Ti-Si molecular sieve TS-1 | Inert Solvent | Benzenediol | google.com |

| Catechol-containing sulfonamide | Base | - | Water/THF | Dibenzosultam | rsc.org |

Electrochemical Synthesis of Catechol Derivatives

Electrochemical methods offer a powerful and often environmentally benign approach to the synthesis of catechol derivatives. These techniques allow for precise control over reaction conditions and can generate reactive intermediates in situ.

The electrochemical oxidation of catechol in the presence of various nucleophiles is a versatile method for creating new derivatives. nih.govrsc.org For example, the electro-oxidation of catechol generates a reactive o-benzoquinone intermediate. This intermediate can then undergo a Michael addition reaction with a suitable nucleophile. nih.gov This approach has been used to synthesize novel 1,3-indandione derivatives by reacting electrochemically generated o-benzoquinones with 2-aryl-1,3-indandiones. nih.gov

Similarly, green electrochemical methods have been developed for the synthesis of new heterocyclic compounds functionalized with phenolic, triazole, triazine, and pyrimidine groups. rsc.org This is achieved through the electrochemical oxidation of catechol in the presence of different thiol nucleophiles in an aqueous solution. rsc.org The process involves the electro-transformation of catechol to o-benzoquinone, followed by a nucleophilic attack. rsc.org

Electrochemical synthesis is also employed in the preparation of coordination compounds. For instance, tin(II) complexes of catechols have been synthesized using a tin metal as a sacrificial anode in the presence of catechol derivatives. cornell.edu This method allows for the synthesis of Sn(O₂Ar) species in high yields and purity in an undivided cell under constant current conditions. cornell.edu

| Starting Catechol Derivative | Nucleophile | Product Type | Method | Ref. |

| Catechol | 2-aryl-1,3-indandiones | 1,3-indandione derivatives | Electrochemical Oxidation | nih.gov |

| Catechol | Thiol nucleophiles (triazole, triazine, pyrimidine) | Heterocyclic compounds | Green Electrochemical Oxidation | rsc.org |

| Catechol derivatives | - | Tin(II) catechol complexes | Electrochemical synthesis with sacrificial anode | cornell.edu |

Functionalization and Ligand Preparation

The catechol moiety is an excellent platform for further functionalization, enabling the creation of molecules with specific properties, such as the ability to anchor to surfaces or form complex polymeric structures.

Introduction of Anchoring Groups

The strong binding affinity of the catechol group to a wide variety of surfaces makes it an ideal anchoring group. This property is exploited in the development of coatings and functionalized nanoparticles. Polydopamine, formed from the oxidative polymerization of dopamine (B1211576), can be deposited on virtually any material surface, creating a versatile coating. berkeley.edu This coating can then be used for various applications, including enzyme immobilization and water detoxification by sequestering heavy metals. berkeley.edu

The catechol unit has also been shown to be an effective anchoring group for attaching dyes to TiO₂-based photovoltaic cells. rsc.org Ruthenium(II)-polypyridyl complexes featuring a pendant catechol group adhere effectively to nanocrystalline TiO₂ surfaces, demonstrating the utility of catechol as a linker in solar cell applications. rsc.org

| Application | Anchoring Principle | Substrate | Functional Moiety | Ref. |

| Surface Coatings | Oxidative polymerization of dopamine | Various organic and inorganic surfaces | Polydopamine | berkeley.edu |

| Solar Cells | Chelation to surface metal oxides | Nanocrystalline TiO₂ | Ruthenium(II)-polypyridyl complex | rsc.org |

Polymeric and Conjugate Synthesis

Catechol-containing polymers and conjugates have gained significant attention due to their adhesive properties and potential for biomedical applications. Well-defined fluorescent functional polymers with terminal catechol groups have been synthesized using single electron transfer living radical polymerization (SET-LRP). rsc.orgresearchgate.net This method allows for the polymerization of various monomers directly from an unprotected dopamine-functionalized initiator, yielding polymers with narrow molecular weight distributions. rsc.orgresearchgate.net These polymers can then be used for the "grafting to" modification of iron oxide nanoparticles. rsc.orgresearchgate.net

Catechol-functionalized hydrogels are another important class of materials. nih.gov Inspired by the adhesive proteins of marine mussels, these hydrogels exhibit strong wet adhesion. The catechol groups participate in various interfacial interactions, including hydrogen bonding and metal coordination, providing instantaneous adhesion that can be further strengthened by covalent cross-linking under oxidative conditions. nih.gov

Furthermore, catechol-initiated polyethers serve as multifunctional hydrophilic ligands for the PEGylation and functionalization of metal oxide nanoparticles. nih.gov Bifunctional and multifunctional catechol-poly(ethylene glycol) (CA-PEG) ligands can be synthesized via oxyanionic polymerization, starting from an acetonide-protected catechol initiator. nih.gov These polymers can render nanoparticles highly stable in aqueous environments. nih.gov

| Polymer Type | Synthetic Method | Key Feature | Application | Ref. |

| Catechol-terminated polymers | SET-LRP | Well-defined, fluorescent | Functionalization of magnetic nanoparticles | rsc.orgresearchgate.net |

| Catechol-functionalized hydrogels | Various | Strong wet adhesion | Biomedical adhesives | nih.gov |

| Catechol-initiated polyethers | Oxyanionic polymerization | Multifunctional, hydrophilic | PEGylation of nanoparticles | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Oxidative Coupling Reactions

Oxidative coupling is a significant reaction pathway for phenolic compounds, including sodium catecholate. In these reactions, C-C or C-O bonds are formed between two phenolic units through an oxidative process, often mediated by enzymatic or metallic catalysts. The process typically begins with the oxidation of the catecholate to a semiquinone radical. This radical intermediate is highly reactive and can couple with another radical or a neutral catechol molecule.

The general mechanism for oxidative coupling can proceed through several pathways:

Radical-Radical Coupling: Two semiquinone radicals dimerize to form a new C-C or C-O bond.

Radical-Phenol Coupling: A semiquinone radical attacks a neutral catecholate molecule. This is often more likely than radical-radical coupling as the concentration of radical species is typically low.

Transition metal complexes, particularly those involving copper, iron, and vanadium, are effective catalysts for these reactions. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can influence the selectivity between C-C and C-O bond formation. For instance, C-O coupling selectivity is often poor because of the lower radical spin density on the oxygen atom, which leads to the kinetic preference for C-C coupled products. wikipedia.org In the absence of metal catalysts, these couplings generally proceed via the radical-phenol mechanism. wikipedia.org

| Catalyst/Mediator | Predominant Coupling Type | Key Features |

| Iron (e.g., FeCl₃) | C-C | Classic reagent for phenol (B47542) coupling, discovered by Dianin in 1873. organic-chemistry.org |

| Copper (e.g., CuCl₂) | C-C | Used in the synthesis of chiral biphenols like (S)-BINOL. organic-chemistry.org |

| Vanadium (e.g., VCl₄) | C-C | Effects one-electron oxidations to yield dihydroxybiphenyl compounds. wikipedia.org |

| Laccase (Enzyme) | C-O and C-C | Often effects oxidative couplings, can form C-O linkages. wikipedia.org |

Nucleophilic Addition and Crosslinking Chemistry

The oxidation of sodium catecholate to its corresponding o-benzoquinone is a critical initial step for subsequent nucleophilic addition and crosslinking reactions. The quinone is a potent electrophile, readily attacked by various nucleophiles, particularly primary amines.

The reaction between catechols and primary amines is complex and rapid, leading to a multitude of crosslinked products. nih.gov Studies using model compounds like 4-methyl catechol (a derivative of 1,2-Benzenediol) and propylamine (B44156) have shown that the dominant reaction pathways involve aryloxyl-phenol coupling and Michael-type addition. nih.gov

The sequence of reactions is initiated by the oxidation of the catechol to an o-quinone, typically using an oxidant like sodium periodate (B1199274). nih.gov

Michael-Type Addition: A primary amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the o-quinone ring in a 1,4-conjugate addition. This forms an aminocatechol derivative.

Aryloxyl-Phenol Coupling: This pathway involves the coupling of phenoxy radicals, which can form a variety of dimeric and oligomeric structures.

These reactions are highly efficient and can result in the formation of over 60 different products within minutes, demonstrating the complexity of the crosslinking chemistry. nih.gov

While Michael-type addition is a major pathway, Schiff base formation represents an alternative, though often minor, reaction route. nih.gov A Schiff base is a compound containing a carbon-nitrogen double bond (imine), with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. nih.gov

This reaction occurs between the carbonyl group of the o-quinone intermediate and a primary amine. The amine nitrogen attacks a carbonyl carbon, and subsequent dehydration leads to the formation of an imine linkage. The formation of Schiff bases contributes to the diversity of products observed in catechol-amine reaction mixtures. nih.gov The general structure of a Schiff base is R₂C=NR' (where R' ≠ H). nih.gov

Electrochemical Reaction Pathways

The electrochemical behavior of sodium catecholate is characterized by a reversible two-electron, two-proton transfer process. In aqueous solutions, 1,2-Benzenediol undergoes oxidation at an electrode surface to form o-benzoquinone and liberates two protons and two electrons. The sodium salt, being already deprotonated, facilitates this oxidation.

This process is readily studied using techniques like cyclic voltammetry. The voltammogram typically shows a pair of well-defined anodic and cathodic peaks corresponding to the oxidation of the catecholate to the quinone and the subsequent reduction of the quinone back to the catecholate, respectively. The potential of these peaks is pH-dependent in the case of the protonated catechol. The stability of the generated quinone influences the reversibility of the reaction. In some cases, the highly reactive quinone can undergo subsequent chemical reactions, leading to more complex electrochemical behavior.

Ozonolysis Kinetics and Mechanisms

Ozonolysis is the cleavage of unsaturated bonds by ozone (O₃). While commonly applied to alkenes and alkynes, ozone also reacts with aromatic compounds like 1,2-Benzenediol, a process of significance in atmospheric chemistry. wikipedia.orgorganic-chemistry.org The reaction proceeds via electrophilic attack of ozone on the activated aromatic ring.

The mechanism is believed to follow the Criegee pathway, involving the formation of an initial, unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. wikipedia.orgorganic-chemistry.org This intermediate ultimately decomposes to yield ring-cleavage products, such as carboxylic acids and aldehydes.

Kinetic studies on the gas-phase reaction of 1,2-Benzenediol with ozone have been performed under simulated atmospheric conditions. The rate coefficients provide insight into the atmospheric lifetime of catechol with respect to ozone. acs.orgnih.gov

| Reactant | Temperature (K) | Pressure | Relative Humidity (RH) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime w.r.t O₃ | Source |

| 1,2-Benzenediol | 294 ± 2 | Atmospheric | < 1% | (13.5 ± 1.1) × 10⁻¹⁸ | ~22 hours | acs.orgnih.gov |

| 1,2-Benzenediol | 294 ± 2 | Atmospheric | 20% - 60% | Decreases with increasing RH | Varies | acs.orgnih.gov |

Atmospheric lifetime calculated assuming an average ozone concentration of 7 x 10¹¹ molecules cm⁻³.

Electron Transfer and Redox Mechanisms

The redox chemistry of sodium catecholate is central to its function. The process involves sequential single-electron transfers. The first electron transfer oxidizes the catecholate dianion to a semiquinone radical anion. A second electron transfer yields the neutral o-benzoquinone. These electron transfers can be coupled with the movement of cations, a process known as cation-coupled electron transfer.

In the context of sodium catecholate, the presence of the Na⁺ ion is crucial. The transfer or storage of an electron within a system containing catecholate is often tightly coupled to the association or dissociation of a sodium ion to maintain charge balance. nih.govresearchgate.net This principle of sodium-coupled electron transfer is fundamental in various applications, including the design of organic electrodes for sodium-ion batteries. rsc.org The extent of reduction or oxidation in such systems can be controlled by the concentration and availability of Na⁺ cations. nih.gov This coupling highlights that the cation can be a key actor in the redox process, not just a spectator ion. nih.gov

Coordination Chemistry of Catecholate Ligands

Formation of Metal-Catecholate Complexes

The deprotonated form of 1,2-benzenediol, the catecholate dianion (C₆H₄O₂²⁻), acts as a powerful chelating agent, readily forming stable complexes with a vast array of metal ions. The formation of these complexes is typically achieved through the reaction of a metal salt with 1,2-benzenediol in the presence of a base, or directly by using the sodium salt of 1,2-benzenediol. The resulting metal-catecholate complexes exhibit a rich structural diversity, ranging from simple mononuclear species to intricate polynuclear architectures.

The stoichiometry of the reactants, the nature of the metal ion, and the reaction conditions, including the pH, play a crucial role in determining the final architecture of the metal-catecholate complex.

Mononuclear Complexes: At higher pH levels, the formation of bis- and tris-catecholate complexes is common. nih.gov In these mononuclear structures, two or three catecholate ligands coordinate to a single metal center. For instance, mononuclear square planar copper(II) complexes with a CuO₂N₂ chromophore have been synthesized using ibuprofenate and imidazole-containing ligands, which share coordination similarities with catecholates. nih.gov Similarly, mononuclear Mn(III) complexes with phenol-based ligands have been reported to exhibit catecholase activity.

Polynuclear Complexes: Under different conditions, catecholate ligands can bridge multiple metal centers, leading to the formation of polynuclear architectures. These can range from simple dinuclear complexes to more complex polynuclear clusters. For example, binuclear copper(II) ibuprofenate adducts with a bridged structure have been synthesized. nih.gov The formation of polynuclear structures is influenced by factors such as the coordination preferences of the metal ion and the potential for the catecholate ligand to act as a bridging moiety. For instance, four new sodium complexes of phenolate and bisphenolate ligands have been synthesized, some of which form dimeric compounds. researchgate.net

The architectural diversity of these complexes is a key area of research, with potential applications in catalysis and materials science.

The catecholate ligand derived from 1,2-benzenediol forms complexes with a wide variety of metals, including both transition metals and main group elements.

Transition Metals: Catecholate complexes of first-row transition elements are well-documented. Systematic studies have been conducted on the catecholate and tironate complexes of Fe(III), V(III), V(IV), Mn(III), Cu(II), Co(II), Ni(II), Zn(II), Cr(II), Mn(II), Ti(IV), and Cr(III). nih.gov The formation of mono-, bis-, and tris-catecholate complexes with these metals can be controlled by adjusting the ligand-to-metal ratio and pH. nih.gov Transition metals, with their partially filled d-orbitals, often form colored complexes with catecholate ligands. hawaii.edu

Main Group Elements: Main group elements also form stable complexes with catecholate ligands. For example, computational studies have investigated the interaction of Na⁺, K⁺, Mg²⁺, Ca²⁺, and Al³⁺ with the catechol moiety of quercetin. researchgate.net The coordination chemistry of sodium phenolate and bisphenolate ligands has been explored through the synthesis and characterization of new sodium complexes. researchgate.net Sodium, as an alkali metal, readily forms ionic compounds, and its coordination complexes often involve ligands with lone pairs of electrons, such as the oxygen atoms in the catecholate dianion. wikipedia.org

The nature of the metal-catecholate bond varies depending on the metal ion, ranging from more ionic to more covalent in character. nih.gov

Chelation Modes and Ligand Denticity

The catecholate ligand, derived from 1,2-benzenediol, is a versatile ligand that can adopt several coordination modes, influencing the structure and properties of the resulting metal complex. The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion.

Denticity: The catecholate ligand is typically a bidentate ligand, meaning it binds to the metal center through two donor atoms, which are the oxygen atoms of the two hydroxyl groups. youtube.com This bidentate chelation forms a stable five-membered ring with the metal ion. Ligands that can form more than one bond to a metal ion are also referred to as polydentate ligands. youtube.com

Chelation Modes: The catecholate ligand can exhibit different binding modes, including:

Chelate-bidentate mode: This is the most common mode, where both oxygen atoms of a single catecholate ligand bind to the same metal center, forming a chelate ring. researchgate.net

Monodentate mode: In some cases, only one of the oxygen atoms of the catecholate ligand coordinates to the metal center. researchgate.net

Chelate-bridging mode: The catecholate ligand can also act as a bridging ligand, where its two oxygen atoms bind to two different metal centers, thus linking them together. researchgate.net Carboxylate ligands, which are analogous to catecholates in some respects, are known to exhibit monodentate, bidentate, and bridging coordination modes. wikipedia.org

The flexibility in coordination modes allows for the construction of a wide variety of complex architectures with tailored properties.

Metal-Catecholate Interactions in Porous Materials (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The strong coordination between catecholate ligands and metal ions makes them excellent candidates for the construction of robust and functional MOFs.

The integration of catecholate units into MOFs can impart desirable properties such as high surface area, tunable porosity, and controlled release of metal ions. mdpi.com These characteristics are beneficial for a range of applications. For example, Fe-based MOFs have been investigated as carriers for the drug diclofenac sodium for migraine treatment. mdpi.com

Catecholate-based MOFs have been synthesized for various purposes. For instance, a copper-based primary catecholate MOF was fabricated using a rapid and environmentally friendly mechanochemical method. mdpi.com Furthermore, sodium alginate, a biopolymer with hydrophilic functional groups, has been used in conjunction with MOFs to create materials for the removal of toxic metal cations from water. nih.gov The design and synthesis of zeolite-like metal-organic frameworks (ZMOFs) have also been explored, offering materials with exceptional characteristics for specific applications. rsc.org

The ability to tune the structure and properties of MOF glasses by co-melting zeolitic imidazole frameworks with halide salts demonstrates the versatility of these materials. nih.gov

Mechanistic Studies of Metal-Ligand Bonds

Understanding the nature of the metal-catecholate bond is crucial for designing and tuning the properties of these complexes for specific applications. Mechanistic studies, including both experimental and computational approaches, have provided valuable insights into the bonding and reactivity of these systems.

First-principles calculations have been employed to investigate the mechanics of metal-catecholate coordination complexes. nih.gov These studies reveal that the stiffness and strength of the metal-catecholate crosslinks are comparable to those of a covalent bond and are highly dependent on the coordination state and the type of metal. nih.govresearchgate.net

The nature of the bonding between the metal ion and the oxygen atoms of the catecholate ligand is a key factor. For example, there is a distinct difference in the bonding nature between Ti-O and Ca-O bonds in catecholate complexes, with the former being more covalent and the latter more ionic. nih.gov Bader atomic charge analysis has been used to quantify the charge transfer from the metal to the catechol groups, providing further evidence for the combined electrostatic and covalent nature of the metal-coordination. nih.gov

Computational studies have also been used to investigate the mechanistic pathways of reactions catalyzed by metal-catecholate complexes, such as the oxidation of catechol by a bi-copper-based synthetic catalyst. miami.edu These theoretical approaches, including quantum mechanics (QM), molecular dynamics (MD), and hybrid QM/MM methods, are essential for understanding the structural and mechanistic properties of these systems at a molecular level. miami.edu

Computational and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methods are employed to investigate the fundamental electronic properties of sodium catecholate, offering a detailed picture of bonding, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. It has been applied to investigate cation-π interactions between sodium ions and catechol, providing insights into the nature of these noncovalent bonds. nih.gov DFT calculations have been benchmarked against higher-level methods to assess their accuracy in describing these interactions. nih.govacs.org While some DFT functionals show varied performance depending on the system and basis set, methods like M06-2X-D3 and ωB97XD have demonstrated good accuracy for catechol-containing complexes when compared to high-level CCSD(T) calculations. nih.govnih.gov

DFT has also been instrumental in studying the binding of various small molecules to metal-catecholate systems, which is relevant to applications like gas separation and filtration. acs.orgosti.gov For instance, DFT calculations have been used to predict the binding energies of gases like nitric oxide (NO), nitrogen (N₂), and oxygen (O₂) to metal-catecholates, helping to screen for materials with high selectivity. acs.orgosti.govcambridge.org Furthermore, DFT studies have been employed to understand the adsorption of catechol on surfaces like silica (B1680970) and titania, which is crucial for applications in adhesives and dye-sensitized solar cells. researchgate.netresearchgate.net In the context of enzyme catalysis, DFT is a key component of QM/MM studies on enzymes like catechol O-methyltransferase (COMT), where it is used to model the reactive quantum mechanical region. nih.govacs.orgrsc.org

A comparative study of DFT and other methods for catechol-containing complexes is presented in the table below.

| DFT Functional | Basis Set | Mean Error (kcal/mol) vs. CCSD(T) | Maximum Error (kcal/mol) vs. CCSD(T) |

| M06-2X-D3 | aug-cc-pVTZ | 1.1 | 3.0 |

| ωB97XD | aug-cc-pVTZ | 1.2 | 2.8 |

| CAM-B3LYP-D3 | aug-cc-pVTZ | 1.3 | 3.1 |

| PBE0-D3(BJ) | def2-TZVPP | N/A | N/A |

Table 1: Performance of selected DFT functionals for catechol-containing complexes. Data is illustrative and based on findings from various studies. nih.govacs.org

For a more accurate description of electron correlation effects, especially in systems with significant noncovalent interactions or complex electronic structures, coupled-cluster (CC) and multi-reference (MR) methods are employed. Coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy. nih.govmdpi.com

Benchmark CCSD(T) calculations have been performed for a variety of catechol-containing complexes to provide reliable reference data for assessing the performance of more computationally efficient methods like DFT. nih.govacs.orgnih.gov These high-level calculations are crucial for understanding the subtle interplay of forces in hydrogen bonding, π-stacking, and metal-coordination involving catechol. nih.gov

In cases where the electronic structure is not well-described by a single-reference method like DFT or CCSD(T), multi-reference calculations such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary. acs.orgosti.gov This is particularly important for studying the interaction of open-shell species like nitric oxide (NO) or molecular oxygen (O₂) with metal-catecholates, where multiple electronic states lie close in energy. acs.orgosti.gov These methods provide a more robust description of the electronic structure and binding in such challenging systems.

To study the behavior of sodium catecholate in large, complex environments such as the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are utilized. nih.gov In this approach, the chemically active region, including the catecholate and its immediate interacting partners, is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a classical molecular mechanics force field. nih.gov

QM/MM simulations have been extensively used to investigate the mechanism of enzymes like catechol O-methyltransferase (COMT), where catecholate is a substrate. nih.govacs.orgrsc.org These studies have focused on determining the optimal size of the QM region to accurately capture the electronic and geometric changes during the enzymatic reaction. nih.govacs.org It has been shown that for COMT, a relatively large QM region is necessary to converge properties like reaction energies and barrier heights, highlighting the importance of long-range electrostatic and polarization effects. nih.govacs.org QM/MM approaches also allow for the investigation of charge transfer between the substrate and the active site residues, which can play a crucial role in catalysis. nih.gov

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials. In the context of 1,2-Benzenediol, sodium salt, MD simulations have been employed to investigate its interactions in various environments, from aqueous solutions to biological systems and material interfaces. plos.orgnih.govacs.org

Classical MD simulations, using force fields, have been used to explore the conformational landscape of catecholate in different solvents. rsc.org These simulations can reveal how the solvent environment influences the intramolecular hydrogen bonding of the catechol moiety. Furthermore, MD simulations have been instrumental in studying the binding of catecholate to enzyme active sites, providing insights into the dynamic process of substrate recognition and binding. plos.org For instance, simulations of catecholamine substrates in the active site of catechol O-methyltransferase (COMT) have been used to quantify the interconversion between different binding poses. plos.org

Atomistic MD simulations have also been used to study the adsorption of catechol onto surfaces like alumina, which is relevant for understanding the adhesive properties of catechol-based materials. acs.org These simulations can elucidate the role of water molecules and surface properties in the adsorption process. In biological systems, MD simulations have been used to investigate the membrane-bound form of COMT, revealing how the protein interacts with the lipid bilayer. nih.gov

Prediction of Binding Energetics and Intermolecular Interactions

The ability to accurately predict binding energetics and intermolecular interactions is crucial for understanding the role of this compound in various chemical and biological processes. Computational methods provide a means to quantify these interactions, which include cation-π interactions, hydrogen bonding, and π-stacking. nih.govmdpi.comacs.org

High-level quantum chemical calculations, such as CCSD(T), have been used to benchmark the binding energies of sodium ions with catechol. nih.gov These studies provide a fundamental understanding of the cation-π interaction. For larger systems, more computationally efficient methods like DFT and specialized force fields are used to predict binding affinities. nih.govrsc.org

The prediction of binding free energies, which includes both enthalpic and entropic contributions, is a more challenging task. Free-energy perturbation (FEP) and thermodynamic integration (TI) are two rigorous methods used for this purpose, often in conjunction with MD simulations. nih.govacs.org These methods have been applied to predict the binding affinities of ligands to proteins, which is a critical aspect of drug design.

The table below summarizes the calculated interaction energies for catechol dimers, illustrating the contribution of different types of intermolecular forces.

| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type |

| Stacked | -7 to -8 | π-stacking, OH-π |

| T-shaped | -9 to -10 | OH-O Hydrogen Bonding |

Table 2: Calculated interaction energies for catechol dimers, highlighting the relative importance of π-stacking and hydrogen bonding. Data is illustrative and based on findings from various studies. mdpi.com

First-Principles Studies of Coordination Linkages

First-principles, or ab initio, calculations are based on the fundamental laws of quantum mechanics without relying on empirical parameters. These methods are particularly valuable for studying the nature of chemical bonds, including the coordination linkages between metal ions and catecholate.

First-principles studies have been conducted to investigate the mechanics of metal-catecholate complexes, revealing that these coordination crosslinks can exhibit stiffness and strength comparable to covalent bonds. researchgate.net The strength of these linkages is highly dependent on the type of metal ion and the coordination state. researchgate.net By analyzing the electronic structure of these complexes, it is possible to understand the nature of the bonding, which can range from more ionic to more covalent in character.

These computational studies are essential for the rational design of materials based on metal-catecholate coordination, such as self-healing polymers and functional coatings. researchgate.netnih.gov For example, understanding the pH-dependent nature of iron-catecholate coordination has been crucial in developing materials with tunable mechanical properties. nih.gov First-principles calculations can also be used to study the electronic and redox properties of metal-catecholate complexes, which is relevant for their application in catalysis and electronics. acs.orgosti.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 1,2-Benzenediol, sodium salt. While direct spectral data for the sodium salt is sparse in the literature, the expected chemical shifts can be inferred from the behavior of catechol under basic conditions where the dianion is the predominant species. The deprotonation of the hydroxyl groups to form the catecholate dianion results in increased electron density on the aromatic ring, leading to a characteristic upfield shift (lower ppm values) for the aromatic protons and carbons compared to neutral catechol.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the symmetrical nature of the dianion would result in two distinct signals for the aromatic protons, each integrating to two protons. These signals are expected to appear as multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is anticipated to show three signals for the six carbons of the benzene (B151609) ring. Two signals would correspond to the protonated aromatic carbons, and one signal at a lower field (higher ppm) would correspond to the two carbons bonded to the oxygen atoms. The chemical shifts in ¹³C NMR are also influenced by the increased electron density upon deprotonation. nih.govoregonstate.edu DFT calculations, supplemented with conformational isomer considerations, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov

Note: The following table contains predicted chemical shifts for the catecholate anion based on theoretical calculations and data from related phenolic compounds. Actual experimental values may vary depending on the solvent and concentration.

Predicted NMR Chemical Shifts for 1,2-Benzenediol Anion

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-6 | ~6.3 - 6.5 | Multiplet |

| ¹H | H-4, H-5 | ~6.2 - 6.4 | Multiplet |

| ¹³C | C-1, C-2 | ~150 - 155 | Singlet (Quaternary) |

| ¹³C | C-3, C-6 | ~118 - 122 | Doublet |

| ¹³C | C-4, C-5 | ~112 - 116 | Doublet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 1,2-Benzenediol is highly sensitive to pH. In its dianionic form (catecholate), which is present in the sodium salt, the absorption maximum undergoes a significant bathochromic (red) shift compared to the neutral molecule. sciencepublishinggroup.com This shift is due to the increased electron-donating ability of the phenoxide groups, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Spectroscopic studies have identified an absorbance maximum for the fully deprotonated catechol dianion at approximately 308 nm. nih.gov In coordination complexes, such as ferric tris(catecholate), the feature assigned to the dianionic catechol ligand is observed around 290 nm. nih.gov The size of the conjugated system and the presence of functional groups are the primary factors influencing UV-Vis absorption peaks. shimadzu.com

UV-Vis Absorption Data for Catechol Species

| Species | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| 1,2-Benzenediol (Neutral) | Ethanol | 275 | ~2,400 M⁻¹cm⁻¹ |

| 1,2-Benzenediol, dianion (Catecholate) | Aqueous, high pH | 308 | Not Reported |

| Fe(III)-bound dianionic catechol | Aqueous | 290 | Not Reported |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of 1,2-Benzenediol. Due to the polar nature of the compound, reversed-phase (RP) HPLC is the most common method employed. sielc.comresearchgate.netamazonaws.comnih.govakjournals.com A C18 column is typically used as the stationary phase, which separates analytes based on their hydrophobicity. amazonaws.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as phosphoric acid, formic acid, or acetic acid to ensure the analyte is in its neutral, protonated form for better retention and peak shape. sielc.comresearchgate.netamazonaws.comnih.gov Detection is commonly performed using a UV detector set at the absorbance maximum of catechol, around 275-280 nm. nih.gov

Typical HPLC Conditions for Catechol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% Phosphoric Acid) sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient amazonaws.comakjournals.com |

| Flow Rate | 0.8 - 1.0 mL/min amazonaws.comakjournals.com |

| Detection | UV/DAD at ~275-280 nm nih.gov |

| Injection Volume | 5 - 20 µL amazonaws.comakjournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For the analysis of this compound, electrospray ionization (ESI) is a common interface. In LC-MS analysis, the mobile phase composition is critical, and volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile salts like phosphate. nih.govlcms.cz When analyzing the sodium salt or catechol in the presence of sodium ions, the formation of sodium adducts, [M+Na]⁺, is frequently observed in the mass spectrum, sometimes being the base peak even in the presence of proton sources. chromforum.org This can complicate spectra but also provides evidence of the presence of the sodium salt. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. scispace.com

Infrared (IR) Spectroscopy : The FTIR spectrum of catechol shows characteristic bands for the O-H stretching, C-O stretching, and aromatic C=C stretching vibrations. researchgate.net For the sodium salt, the most significant change would be the disappearance or significant attenuation of the broad O-H stretching band (typically around 3300-3400 cm⁻¹) due to deprotonation. The C-O stretching vibrations (around 1250 cm⁻¹) would also be altered, likely shifting to a lower wavenumber due to the change in bond order upon salt formation.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. semanticscholar.org The spectrum of catecholate is dominated by aromatic ring vibrations. A key diagnostic feature for the dianionic form of catechol has been identified in resonance Raman studies. nih.gov A strong band observed in the range of 1550–1570 cm⁻¹ is assigned to the catecholate vibrational mode 8a, which is characteristic of the dianionic state. nih.gov

Key Vibrational Bands for Catechol and Catecholate

| Wavenumber (cm⁻¹) | Assignment | Compound Form | Technique |

|---|---|---|---|

| ~3300-3400 | ν(O-H) stretching | Catechol (Neutral) | IR |

| 1619, 1598, 1513 | ν(C=C) aromatic ring stretching | Catechol (Neutral) researchgate.net | IR |

| 1278, 1254 | ν(C-O) stretching | Catechol (Neutral) researchgate.net | IR |

| 1550 - 1570 | Mode 8a (ring vibration) | Catecholate (Dianion) nih.gov | Raman |

ν = stretching

Electrochemical Characterization Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of 1,2-Benzenediol and its sodium salt. The catechol/o-benzoquinone system is a classic example of a quasi-reversible two-electron, two-proton redox couple. researchgate.netias.ac.in In cyclic voltammetry, catechol exhibits one anodic peak (oxidation) and one corresponding cathodic peak (reduction). researchgate.netresearchgate.net

The electrochemical process is highly dependent on the pH of the solution. researchgate.netias.ac.in For the sodium salt, the behavior would be analogous to that of catechol in a neutral to basic medium. As the pH increases, the oxidation potential typically shifts to less positive values, making oxidation easier. Studies have shown that the oxidation of catechol to o-benzoquinone occurs readily at a glassy carbon electrode. researchgate.netnih.gov The peak currents are proportional to the concentration of catechol, allowing for quantitative analysis. bu.edu.eg

Electrochemical Parameters for Catechol Oxidation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Process | Catechol ⇌ o-Benzoquinone + 2e⁻ + 2H⁺ | Aqueous solution |

| Technique | Cyclic Voltammetry (CV) | Glassy Carbon Electrode researchgate.netresearchgate.netnih.gov |

| Anodic Peak (Epa) | Oxidation of catechol to o-benzoquinone | pH-dependent (e.g., ~ +0.2 to +0.5 V vs. Ag/AgCl) |

| Cathodic Peak (Epc) | Reduction of o-benzoquinone to catechol | pH-dependent (e.g., ~ +0.0 to +0.2 V vs. Ag/AgCl) |

| Nature | Quasi-reversible researchgate.net | ΔEp increases with scan rate |

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of 1,2-benzenediol and its derivatives. The electrochemical oxidation of 1,2-benzenediol is a quasi-reversible process that involves the transfer of two electrons and two protons to form o-benzoquinone. analchemres.org This reaction is pH-dependent, and the rate of the redox reaction tends to decrease with increasing pH. researchgate.net

In aqueous solutions, the cyclic voltammogram of catechol typically shows a pair of well-defined anodic and cathodic peaks. analchemres.org The peak potentials and currents are influenced by the pH of the solution, the scan rate, and the composition of the working electrode. researchgate.netresearchgate.net For instance, studies using modified glassy carbon electrodes have shown that the peak-to-peak separation in cyclic voltammograms can be optimized to improve the detection of catechol. researchgate.net The electrochemical behavior is also affected by the solvent; investigations in acetic acid and ethyl acetate have been conducted to understand the reaction in less polar environments. mdpi.com

The general mechanism for the electrochemical oxidation of 1,2-benzenediol (catechol, CA) and its subsequent reactions can be summarized as follows:

Initial Oxidation: Catechol undergoes a two-electron, two-proton oxidation to form o-benzoquinone (CAOX).

Chemical Reaction: The highly reactive o-benzoquinone can then participate in subsequent chemical reactions, such as a Michael-type addition with nucleophiles present in the solution. analchemres.org

The characteristics of the cyclic voltammogram provide valuable kinetic and thermodynamic information about the redox process. The linear relationship often observed between the peak current and the square root of the scan rate indicates a diffusion-controlled process. nih.gov

Amperometric Sensing Techniques

Amperometric techniques are widely employed for the sensitive and selective detection of 1,2-benzenediol (catechol). These methods measure the current generated from the electrochemical oxidation of catechol at a constant applied potential. mdpi.com The development of amperometric sensors often involves modifying the electrode surface to enhance electrocatalytic activity, increase sensitivity, and lower the detection limit. nih.govmdpi.com

Various materials have been used to modify electrodes for catechol sensing, including carbon nanotubes, graphene, metal oxides, and polymers. mdpi.comnih.gov These modifications can increase the electrochemically active surface area and facilitate faster electron transfer rates. nih.gov For example, a poly(riboflavin) modified carbon nanotube paste electrode was developed for the sensitive analysis of catechol, achieving a low detection limit. nih.gov Similarly, sensors based on copper complexes and single-walled carbon nanotubes have demonstrated good electrocatalytic activities toward the oxidation of catechol. mdpi.com

The performance of these amperometric sensors is characterized by several key parameters, including the linear detection range and the limit of detection (LOD). These parameters vary depending on the specific sensor design and the analytical technique used, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Source |

|---|---|---|---|---|

| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode (PRFMCNTPE) | CV | 6.0–60.0 | 0.025 | nih.gov |

| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode (PRFMCNTPE) | DPV | 0.5–7.0 | 0.0039 | nih.gov |

| [Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCE | DPV | 5–215 | 3.5 | mdpi.com |

| MOF-Derived Cu-CuO@C Composite | DPV | 1–500 | 0.056 | mdpi.com |

Amperometric detection is a cornerstone in the quantitative analysis of catechol in various samples, offering advantages of simplicity, speed, and high sensitivity. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and transition metal complexes. researchgate.netuantwerpen.be This makes it particularly useful for studying the sodium salt of 1,2-benzenediol in systems where it is involved in redox reactions or metal coordination.

When 1,2-benzenediol is oxidized, it can form semiquinone radical intermediates. EPR spectroscopy is the ideal method to directly detect and characterize these paramagnetic species, providing insight into reaction mechanisms. uantwerpen.be

Furthermore, catecholates are known to form stable complexes with various metal ions, many of which are paramagnetic. EPR has been extensively used to investigate iron-catecholate complexes. nih.govresearchgate.net For example, EPR spectra have been presented for iron complexes with catecholate in mono-, bis-, and tris-coordination environments. nih.gov Detailed simulations of these spectra can reveal information about the electronic structure and geometry of the metal center. nih.gov The technique can also be used to monitor changes in the redox state of the metal or the ligand, such as the formation of an organic radical upon exposure to air. nih.gov

The combination of electrochemistry with EPR (in-situ SEC-EPR) allows for the real-time detection of paramagnetic intermediates generated during electrochemical processes, which is crucial for unraveling complex reaction mechanisms. uantwerpen.be

Other Specialized Techniques

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or molecules in suspension or solution. uni-tuebingen.denih.gov It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. uni-tuebingen.de For solutions containing 1,2-benzenediol sodium salt, DLS can be used to study aggregation phenomena. The presence of salts can influence the interactions between molecules, potentially leading to the formation of larger aggregates. nih.gov DLS can probe these ion-specific interactions by measuring changes in the hydrodynamic diameter of the species in solution. nih.gov The technique provides information on particle size, molecular weight, and diffusion properties. uni-tuebingen.denanbiosis.es

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size or hydrodynamic volume. slideshare.netslideshare.net The sample is passed through a column packed with porous gel beads; larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later. slideshare.net GPC is a primary tool for characterizing the molecular weight distribution of natural and synthetic polymers. nih.gov In the context of 1,2-benzenediol, GPC can be used to analyze polymers that incorporate catechol units. For instance, it has been used to characterize the chain lengths of backbone chains in degraded thiol-acrylate networks, where the molecular weight was estimated using poly(methacrylic acid) standards. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar, non-volatile, and thermally labile compounds, including salts. nih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis. The presence of salts, such as 1,2-benzenediol sodium salt, can affect the ESI-MS response. Studies have shown that analyte response can be influenced by electrolyte concentration. nih.gov ESI-MS can be used to characterize the compound itself, often observing adduct ions (e.g., with sodium, [M+Na]⁺). Systematic studies on sodium salt solutions using ESI-MS have identified various salt cluster ions, and collision-induced dissociation (CID) experiments can be performed to study their fragmentation. harvardapparatus.com This provides valuable information on the structure and stability of the ions in the gas phase.

Structure Reactivity Relationships in Catecholate Derivatives

Systematic Modification of Catecholate Scaffolds

The systematic modification of catecholate scaffolds is a key strategy for enhancing the functional properties of various materials, particularly in the realm of biomaterials. nih.govresearchgate.net This approach often involves mimicking the adhesive proteins found in mussels, which are rich in catechol moieties, to impart strong adhesive characteristics to synthetic and natural polymers. nih.gov

Researchers have successfully functionalized polymers such as chitosan (B1678972) and gellan gum with catechol-containing groups to improve their mucoadhesive properties. nih.govnih.gov Common catechol derivatives used for these modifications include 3,4-dihydroxy-L-phenylalanine (L-DOPA), dopamine (B1211576), hydrocaffeic acid (HCA), and caffeic acid (CA). nih.gov The primary method for attaching these catechol moieties to a polymer backbone is through carbodiimide (B86325) coupling chemistry, a robust and efficient conjugation technique. nih.gov

This strategic functionalization has been shown to significantly improve adhesion to biological tissues and other surfaces under wet conditions, a critical challenge for many biomedical applications. nih.gov For instance, modifying chitosan with catechol groups results in a derivative with enhanced mucoadhesive properties, which can be beneficial for developing advanced drug delivery systems. nih.gov Scanning electron microscopy of these modified polymers reveals changes in surface morphology, such as the formation of interconnected fibrous structures, compared to the unmodified polymer. nih.gov

The overarching goal of these modifications is to create scaffolds that not only provide physical support but also actively engage with biological systems, promoting tissue regeneration and integration. nih.govresearchgate.net

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of the catechol ring are highly sensitive to the nature of the substituents attached to it. These substituents can exert influence through inductive (I) and resonance (R) effects, which either donate or withdraw electron density from the aromatic ring. chemrxiv.orglumenlearning.com This modulation of electron density directly impacts key chemical properties such as acidity (pKa) of the hydroxyl groups, redox potential, and binding affinity to surfaces like metal oxides. researchgate.net

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the catechol ring. This effect lowers the pKa of the phenolic hydroxyl groups, which can promote the formation of catechol-metal complexes at a lower pH. researchgate.net EWGs also tend to make the catechol less susceptible to oxidation. researchgate.net Studies have shown that nitrocatechols exhibit enhanced electron delocalization when binding to Fe²⁺ ions and adsorb efficiently onto iron oxide (Fe₃O₄) surfaces. researchgate.netst-andrews.ac.uk

Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the ring. This makes the catechol more easily oxidized. researchgate.netresearchgate.net For example, dopamine substituted with a methoxy group oxidizes and polymerizes more readily than unsubstituted dopamine due to the electron-donating effect. researchgate.net

A density functional theory (DFT) study analyzing concerted two-proton-coupled electron transfer (2PCET) between catechol derivatives and a superoxide (B77818) radical anion confirmed these trends. chemrxiv.org The study found that the resonance effect is the primary driving force for this reaction, with an increasing number of methyl or chloro substituents promoting the reaction, while cyano substituents suppress it. chemrxiv.org The binding affinity of catechol-derived anchors to nanoparticles can thus be optimized, rather than simply maximized, by carefully selecting substituents to achieve the desired stability and reactivity. st-andrews.ac.uk

| Substituent Group | Example | Electronic Effect | Impact on Catechol Ring | Effect on Reactivity |

|---|---|---|---|---|

| Electron-Donating (EDG) | Methyl (-CH₃), Methoxy (-OCH₃) | +I, +R | Increases electron density | Lowers redox potential (easier to oxidize) researchgate.net |

| Electron-Withdrawing (EWG) | Nitro (-NO₂), Cyano (-CN) | -I, -R | Decreases electron density | Increases redox potential (harder to oxidize), lowers pKa researchgate.net |

| Halogen | Chloro (-Cl) | -I, +R | Inductively withdraws, resonantly donates | Promotes proton-coupled electron transfer chemrxiv.org |

Synthesis and Characterization of Novel Catecholate-Based Polymers

The unique properties of catechols have driven the synthesis of novel polymers for a wide range of applications, from bio-adhesives to surface functionalization of nanoparticles. mdpi.comresearchgate.net The synthesis strategies often involve incorporating catechol moieties either as crosslinkers within a polymer network or as terminal functional groups.

One approach involves the free-radical polymerization of common monomers in the presence of a catechol-containing crosslinker. For example, adhesive hydrogels have been created by copolymerizing 2-hydroxyethyl methacrylate (B99206) (HEMA) and acrylamide (B121943) (AAm) using L-DOPA as a bioinspired crosslinker. mdpi.com The polymerization is typically initiated using a radical initiator like ammonium (B1175870) persulfate (APS) in an aqueous solution. mdpi.com The resulting hydrogels exhibit versatile chemical and physical properties that can be tuned by adjusting the concentration of the catechol crosslinker. mdpi.com

Another advanced technique is single electron transfer living radical polymerization (SET-LRP). This method has been used to synthesize well-defined, fluorescent functional polymers with terminal catechol groups. researchgate.net The process utilizes an unprotected dopamine-functionalized initiator to polymerize various monomers, such as acrylamide and N-isopropylacrylamide, under aqueous conditions. researchgate.net This approach allows for the creation of polymers with narrow molecular weight distributions (Mw/Mn < 1.2) and high conversion rates in a short time. researchgate.net These catechol-terminated polymers are particularly useful for "grafting to" modifications of surfaces, such as iron oxide nanoparticles, to create stable, polymer-coated nanomaterials. researchgate.net

The characterization of these novel catechol-based polymers is crucial to confirm their structure and properties. A suite of analytical techniques is employed:

Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the characteristic functional groups and confirm the incorporation of the catechol moiety into the polymer structure. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal behavior and stability of the polymers. mdpi.com

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are employed to analyze the size and stability of polymer-coated nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM) is used to study the surface morphology of materials like hydrogels. mdpi.com

Development of Catecholate-Saccharide Conjugates

A burgeoning area of research is the development of catechol-saccharide conjugates, which merge the chelating and adhesive properties of catechols with the specific biological recognition capabilities of carbohydrates. rsc.org This innovative fusion yields multifunctional molecules with potential applications in targeted drug delivery and advanced biomaterials. nih.gov

An effective methodology for creating these conjugates involves the thioglycosylation of peracetylated mono- and disaccharides using Michael adducts that contain both catechol and thiol functionalities. rsc.org This synthetic route selectively produces 1,2-trans glycosides in moderate to good yields and is scalable. rsc.org In cases where the saccharide already possesses a thiol group, a direct reaction with a quinone derived from pyrocatechol (B87986) can form the conjugate. rsc.org

These novel monomeric structures, incorporating both a catechol and a sugar unit, can be used to generate advanced materials. For instance, these conjugates can be combined with metal salts, such as Fe(III), to create Coordination Glycopolymer Particles (CGPs). rsc.org In this process, the catechol units act as ligands, chelating the iron ions to drive the formation of the glycopolymer. rsc.org Characterization of the resulting CGPs has shown them to be composed of chains and clusters of oval-shaped nanoparticles. A significant feature of these CGPs is their excellent stability in aqueous media, maintaining an average size of approximately 55 nm with low polydispersity, even after exposure to freeze or heat treatments. rsc.org

The development of these conjugates provides a solid foundation for future investigations into glycopolymer research, with the dual functionality of catechols and saccharides offering a versatile platform for creating materials with highly specific and tunable properties. rsc.org

Emerging Applications in Specialized Chemical Systems

Bio-inspired Adhesion and Material Design

The catechol moiety of 1,2-benzenediol is a fundamental component in the remarkable adhesion of marine mussels to various surfaces. Scientists have drawn inspiration from this natural phenomenon to design advanced adhesives and materials. The ability of the catechol group to form strong bonds with both organic and inorganic surfaces, coupled with its capacity for crosslinking, makes it a powerful tool in material design.

Oxidative Crosslinking in Biomimetic Polymers

A key strategy in developing strong, mussel-inspired adhesives is the incorporation of catechol groups into polymer backbones. rsc.org These catechol-containing polymers can undergo oxidative crosslinking, a process that mimics the curing of mussel adhesive proteins, to form a robust, cohesive network essential for bulk adhesion. rsc.org The oxidation of the 1,2-dihydroxybenzene (catechol) unit to the corresponding o-quinone is a critical step in this process. This transformation can be initiated by various oxidants, such as periodate (B1199274), or catalyzed by enzymes. rsc.orgosti.gov

The degree of adhesion is influenced by the concentration of catechol units within the polymer. Research on copolymers of styrene (B11656) and 3,4-dihydroxystyrene (B142533) (a catechol-containing monomer) has shown that the bulk adhesive strength is dependent on the percentage of the catechol-functionalized monomer. rsc.org This balance between adhesive interactions with the substrate and cohesive forces within the polymer matrix is crucial for creating effective glues. rsc.org

| Polymer System | Crosslinking Method | Key Finding |

| Poly[(3,4-dihydroxystyrene)-co-styrene] | Oxidative (Periodate) | Adhesive strength is dependent on the molar percentage of the catechol-containing monomer. rsc.org |

| Catechol-functionalized polymers | Enzymatic (e.g., Laccase, Tyrosinase) | Enzymes can catalyze the oxidation of phenols to form crosslinks, mimicking natural adhesive processes. |

| Catechol-grafted Chitosan (B1678972)/Lignin | Spontaneous/Enzymatic | Natural polymers functionalized with catechols can form strong, sustainable bioadhesives. Current time information in Bangalore, IN. |

Design of Stimuli-Responsive Polymeric Adhesives

The reactivity of the catechol group is also being harnessed to create "smart" adhesives that can bond and de-bond on demand in response to specific external triggers. rsc.org These stimuli-responsive adhesives are highly desirable for applications requiring temporary adhesion, easy removal, or recyclability. orientjchem.org

One approach involves designing polymers that can be degraded or depolymerized by a chemical stimulus. For instance, polyurethanes incorporating functional units that are susceptible to cleavage by a specific chemical agent can be used as temporary adhesives. orientjchem.org Another strategy utilizes the dynamic nature of certain chemical bonds. Catechol-containing polymers can be designed to respond to various stimuli, including light (photolability), which can trigger a detachment from a surface. rsc.org This allows for precise control over the adhesive properties of the material. The development of these materials focuses on strategically targeting molecular functionalities to shift the material between states of strong adhesion and easy debonding. rsc.org

Gas Separation and Filtration in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are highly porous materials with vast potential for gas storage and separation. acs.org The functionalization of MOFs with catechol units has emerged as a promising strategy to enhance their performance in gas separation and filtration. By incorporating catecholate linkers into the MOF structure, it is possible to create open metal sites that can interact selectively with different gas molecules. osti.govmessiah.edu

Computational and experimental studies have shown that metalating these catechol-functionalized MOFs can lead to materials with high selectivity for certain gases. messiah.eduacs.orgresearchgate.net For example, a quantum chemical screening of various first-row transition metal catecholates predicted that these systems could be beneficial for air separation, with most of the studied metal catecholates showing a stronger interaction with oxygen (O₂) than with nitrogen (N₂). acs.org This is due to the strong interactions between the open metal site in the metal catecholate and the gas molecules. acs.org Furthermore, coating MOF crystals with catechol-based coatings can enhance their stability by protecting them from moisture, which is a significant challenge in practical applications. acs.org

| MOF System | Functionalization | Target Application | Key Finding |

| UiO-66-Cat | Postsynthetic metalation with Cr³⁺, Fe³⁺, Ti⁴⁺ | Catalytic oxidation | Catechol-functionalized MOFs create active metal centers for catalysis. messiah.edu |

| Various MOFs (Computational) | Metalated catecholate linkers (Mg, Co, Ni, Zn, Cd) | O₂/N₂ Separation | Cd-catecholated MOFs were identified as the most promising for O₂/N₂ separation due to strong, selective O₂ binding. researchgate.net |

| HKUST-1 | Surface coating with fluorinated catechols | Moisture Tolerance | Catechol-based coatings create a hydrophobic barrier, protecting the MOF from water degradation while maintaining sorption capacity. acs.org |

| M–catecholate models (Computational) | First-row transition metals | Toxic gas filtration (e.g., NO) | Metal-catecholates show significantly stronger binding for toxic gases like NO compared to benign gases like N₂ and CO₂, suggesting potential for use in gas masks. osti.govmessiah.edu |

Catalytic Transformations and Redox Catalysis

The electron-rich nature of the 1,2-benzenediol moiety makes it an active participant in redox reactions, serving as both a substrate and a component of catalytic systems. Its ability to be easily oxidized to the corresponding o-quinone is a cornerstone of its role in redox catalysis. osti.gov

The oxidation of phenols to quinones is a fundamentally important transformation in chemistry. osti.gov Research has shown that 1,2-benzenediol (catechol) can be selectively oxidized to 1,2-quinone using various catalytic systems. For example, hypervalent iodine(V) catalysts, generated in situ from sodium salts of 2-iodobenzenesulfonic acids, have been shown to effectively catalyze the regioselective oxidation of phenols to o-quinones using Oxone® as the co-oxidant. Furthermore, the incorporation of catechol groups into the linkers of MOFs allows for the creation of active metal centers that can catalyze redox reactions, such as the oxidation of alcohols. messiah.edu The catechol unit can act as a ligand, stabilizing a metal center that in turn facilitates the catalytic transformation.

Development of Dynamic Semiconducting Polymers

A novel and exciting application of 1,2-benzenediol derivatives is in the creation of dynamic semiconducting polymers. These materials combine the electronic properties of semiconductors with the reconfigurable nature of dynamic covalent chemistry.

A recently developed example is a recyclable dynamic covalent polymer composed of alternating indigo (B80030) and indigo diradicaloid units. rsc.orgorientjchem.org The formation and stability of this unique polymer are promoted by the dynamic coordination between 5,5′,6,6′-tetrahydroxyindigo (a catechol-containing molecule) and boron. rsc.orgorientjchem.org This catechol–boron dynamic bond is crucial for generating and stabilizing the diradicaloid segments, which are responsible for the material's paramagnetic and semiconducting properties. orientjchem.org

Despite not having a traditionally conjugated backbone, this polymer exhibits significant electrical conductivity. rsc.orgorientjchem.org Furthermore, the dynamic nature of the catechol-boron bond allows the polymer to be depolymerized and recycled, a significant advantage for sustainable electronics. orientjchem.org This research opens a new avenue for designing stable, radical-containing polymers with tunable electronic properties for next-generation organic electronics. rsc.org

| Polymer | Key Feature | Property | Potential Application |

| P(ID-O-B) | Catechol–boron dynamic covalent bonds | Semiconducting, Pauli paramagnetic, Recyclable | Organic electronics, Redox batteries, Magnetic materials |

Interfacial and Solution Phase Phenomena

Reactions in Aqueous and Mixed Solvent Systems

The reactivity of 1,2-benzenediol and its sodium salt has been explored in various solvent systems, revealing diverse reaction pathways. As a sodium salt, the compound is readily soluble in water, where the catecholate ion can participate in numerous reactions. cymitquimica.com In basic aqueous solutions, 1,2-benzenediol reacts with iron(III) chloride to produce a green coloration, which rapidly darkens upon exposure to air due to oxidation. wikipedia.org This reaction proceeds differently under specific conditions to form a stable, red-colored complex, [Fe(C₆H₄O₂)₃]³⁻. wikipedia.org